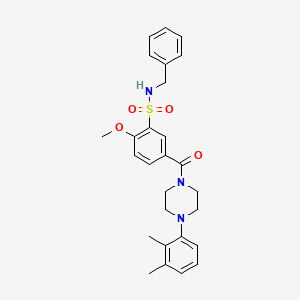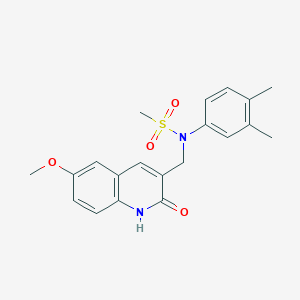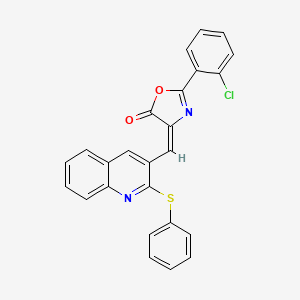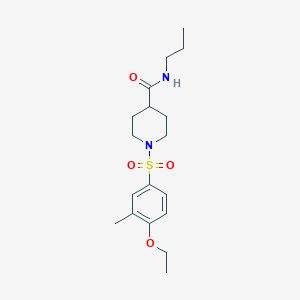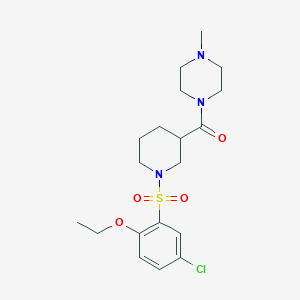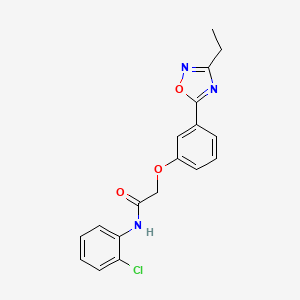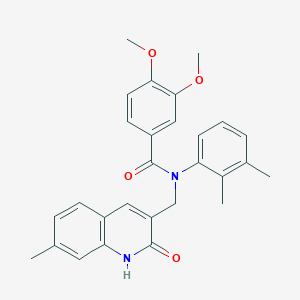
N-(4-methylthiazol-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methylthiazol-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as MTDP, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. MTDP belongs to the class of compounds known as oxadiazoles, which have been shown to possess a variety of biological activities.
Mechanism of Action
The exact mechanism of action of N-(4-methylthiazol-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is not well understood, but it is believed to work by modulating various cellular pathways. It has been shown to inhibit the activity of certain enzymes and proteins involved in inflammation and tumor growth, as well as to modulate the function of certain neurotransmitters in the brain.
Biochemical and Physiological Effects
N-(4-methylthiazol-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to possess a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and to inhibit the activity of certain enzymes involved in inflammation. It has also been shown to induce apoptosis, or programmed cell death, in certain cancer cells. In addition, N-(4-methylthiazol-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to modulate the function of certain neurotransmitters in the brain, which may have implications for the treatment of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-methylthiazol-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide in lab experiments is its relatively low toxicity compared to other compounds with similar biological activities. However, its solubility in water is limited, which may make it difficult to use in certain experiments. In addition, more research is needed to fully understand its mechanism of action and potential therapeutic applications.
Future Directions
There are several potential future directions for research on N-(4-methylthiazol-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide. One area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Another area of interest is its potential use in the development of new anti-inflammatory and anti-tumor drugs. Further research is also needed to fully understand its mechanism of action and to identify any potential side effects or limitations.
Synthesis Methods
N-(4-methylthiazol-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide can be synthesized using a variety of methods, including the reaction of 4-methylthiazole-2-carboxylic acid with m-tolylhydrazine to form the corresponding hydrazide. The hydrazide can then be reacted with ethyl chloroacetate and potassium carbonate to form the oxadiazole ring. The resulting compound can be further modified to form the final product, N-(4-methylthiazol-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide.
Scientific Research Applications
N-(4-methylthiazol-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been the subject of several scientific studies due to its potential therapeutic properties. It has been shown to possess anti-inflammatory and anti-tumor activities, as well as the ability to inhibit the growth of certain bacteria and fungi. N-(4-methylthiazol-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has also been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
properties
IUPAC Name |
3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-10-4-3-5-12(8-10)15-19-14(22-20-15)7-6-13(21)18-16-17-11(2)9-23-16/h3-5,8-9H,6-7H2,1-2H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVXFEAGSSRULCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CCC(=O)NC3=NC(=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

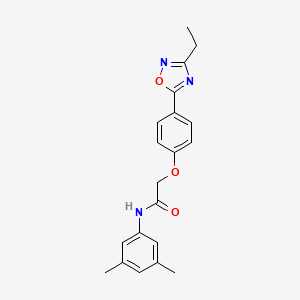

![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7710061.png)
